molecular formula C10H12ClNO3 B13980393 2-(Chloromethyl)-3-(ethoxycarbonyl)-5-methylpyridine 1-oxide

2-(Chloromethyl)-3-(ethoxycarbonyl)-5-methylpyridine 1-oxide

Cat. No.: B13980393
M. Wt: 229.66 g/mol
InChI Key: TYVQJATUJRGQKB-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5-methyl-3-pyridinecarboxylic acid ethyl ester,1-oxide is a chemical compound with a complex structure that includes a pyridine ring, a chloromethyl group, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-5-methyl-3-pyridinecarboxylic acid ethyl ester,1-oxide typically involves multiple steps. One common method starts with the chloromethylation of 5-methyl-3-pyridinecarboxylic acid, followed by esterification with ethanol. The final step involves the oxidation of the pyridine ring to introduce the 1-oxide group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency. Safety measures are also essential due to the potential hazards associated with the chemicals and reactions involved.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-5-methyl-3-pyridinecarboxylic acid ethyl ester,1-oxide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the nitrogen in the pyridine ring.

    Substitution: The chloromethyl group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chloromethyl group under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

2-(Chloromethyl)-5-methyl-3-pyridinecarboxylic acid ethyl ester,1-oxide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5-methyl-3-pyridinecarboxylic acid ethyl ester,1-oxide involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The pyridine ring and its 1-oxide group can also participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)-5-methylpyridine
  • 3-Pyridinecarboxylic acid ethyl ester
  • 2-(Chloromethyl)pyridine

Uniqueness

2-(Chloromethyl)-5-methyl-3-pyridinecarboxylic acid ethyl ester,1-oxide is unique due to the presence of both the chloromethyl and ethyl ester groups, as well as the 1-oxide on the pyridine ring

Properties

Molecular Formula

C10H12ClNO3

Molecular Weight

229.66 g/mol

IUPAC Name

ethyl 2-(chloromethyl)-5-methyl-1-oxidopyridin-1-ium-3-carboxylate

InChI

InChI=1S/C10H12ClNO3/c1-3-15-10(13)8-4-7(2)6-12(14)9(8)5-11/h4,6H,3,5H2,1-2H3

InChI Key

TYVQJATUJRGQKB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C([N+](=CC(=C1)C)[O-])CCl

Origin of Product

United States

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